3-Cyclohexyl-1,2-oxazol-5-amine
Overview
Description
3-Cyclohexyl-1,2-oxazol-5-amine is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered rings containing one oxygen and one nitrogen atom
Mechanism of Action
Target of Action
Oxazole derivatives, which include 3-cyclohexyl-1,2-oxazol-5-amine, have been reported to exhibit a wide spectrum of biological activities . These activities suggest that oxazole derivatives may interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Oxazole derivatives are known to interact with their targets through various non-covalent interactions . These interactions can lead to changes in the function of the target, which can result in a therapeutic effect .
Biochemical Pathways
Oxazole derivatives have been associated with a range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the wide range of biological activities associated with oxazole derivatives, it is likely that the compound has multiple effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
Oxazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Oxazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Oxazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-1,2-oxazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the base-catalyzed condensation of nitroacetic esters with dipolarophiles in the presence of water . Another method involves the reaction of aromatic and unsaturated primary amides with 2,3-dibromopropene using cesium carbonate as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-1,2-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted oxazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring, enhancing their chemical and biological properties.
Scientific Research Applications
3-Cyclohexyl-1,2-oxazol-5-amine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor agonists.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Isoxazole: Similar in structure but with different biological activities.
Thiazole: Contains sulfur instead of oxygen, leading to different chemical properties.
Oxadiazole: Contains an additional nitrogen atom, affecting its reactivity and applications.
Uniqueness
3-Cyclohexyl-1,2-oxazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclohexyl group enhances its lipophilicity, making it more suitable for certain applications compared to other oxazole derivatives .
Properties
IUPAC Name |
3-cyclohexyl-1,2-oxazol-5-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h6-7H,1-5,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZCMFOELVYEHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NOC(=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500766-46-1 | |
Record name | 3-cyclohexyl-1,2-oxazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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